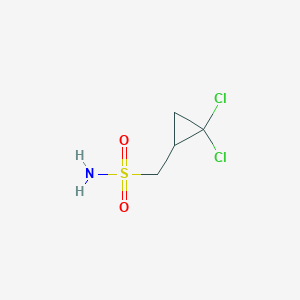

(2,2-Dichlorocyclopropyl)methanesulfonamide

Description

(2,2-Dichlorocyclopropyl)methanesulfonamide is a sulfonamide derivative featuring a dichlorocyclopropyl group. This compound is of interest due to the unique reactivity imparted by the cyclopropane ring and the electron-withdrawing chlorine substituents. The dichlorocyclopropyl moiety is known to enhance metabolic stability and binding affinity in bioactive molecules, making it valuable in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C4H7Cl2NO2S |

|---|---|

Molecular Weight |

204.07 g/mol |

IUPAC Name |

(2,2-dichlorocyclopropyl)methanesulfonamide |

InChI |

InChI=1S/C4H7Cl2NO2S/c5-4(6)1-3(4)2-10(7,8)9/h3H,1-2H2,(H2,7,8,9) |

InChI Key |

XPGMZMDDBNTUML-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(Cl)Cl)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclopropane Ring Formation with Dichlorination

A key step in the synthesis is the formation of the 2,2-dichlorocyclopropyl ring. This is typically achieved via gem-dichlorocyclopropanation reactions, which introduce two chlorine atoms at the 2-position of the cyclopropane ring.

Dichloromethyl(diaryl) sulfonium salts as carbene precursors: One effective method involves the preparation of dichloromethyl(diaryl) sulfonium salts, which serve as carbene precursors under mild conditions. Methyl(aryl) sulfoxides are dichlorinated using N-chlorosuccinimide to yield these sulfonium salts. These salts then undergo an interrupted Pummerer reaction with nucleophilic arenes, followed by anion exchange to form stable sulfonium salts, which generate dichlorocarbenes upon treatment with a bulky organic base such as N,N-diisopropylethylamine in dichloromethane at ambient temperature. This method provides the gem-dichlorocyclopropane core in good to excellent yields (up to 80% yield reported).

Sulfonamide Functionalization

The methanesulfonamide group is introduced typically through sulfonylation of an amine precursor or by coupling reactions involving sulfonyl chlorides or activated sulfonyl intermediates.

Coupling with amines: Compounds of formula I, which include sulfonamide derivatives, can be prepared by reacting activated acid derivatives (such as acid chlorides or anhydrides) with appropriate amines in the presence of bases like triethylamine. Activation of carboxylic acid precursors can be achieved using reagents such as dicyclohexyl carbodiimide or propanephosphonic acid anhydride.

Typical solvents and conditions: Reactions are performed in inert solvents such as dichloromethane, acetonitrile, or tetrahydrofuran, often at temperatures ranging from room temperature to 180°C, sometimes under microwave heating to improve yields and reduce reaction times.

Representative Preparation Procedure

Analysis of Preparation Methods

Advantages

- The use of dichloromethyl(diaryl) sulfonium salts allows mild and controlled generation of the dichlorocyclopropyl ring, avoiding harsh reagents.

- Carbene formation via sulfonium salts is efficient and provides good selectivity.

- Coupling reactions for sulfonamide formation are well-established, versatile, and allow for structural variation.

Limitations

- The preparation of sulfonium salts requires careful control of chlorination and purification steps.

- Reaction yields are sensitive to reagent stoichiometry and temperature.

- Some steps require inert atmosphere and dry solvents to prevent side reactions.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichlorocyclopropyl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the cyclopropyl ring can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methanesulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted cyclopropyl derivatives.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

(2,2-Dichlorocyclopropyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dichlorocyclopropyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Compounds and Their Properties

The following table summarizes critical data for (2,2-Dichlorocyclopropyl)methanesulfonamide and related compounds:

Structural and Functional Differences

Dichlorocyclopropyl Group :

- All compounds share the 2,2-dichlorocyclopropyl group, which confers steric rigidity and electronic effects. This group enhances resistance to oxidative degradation compared to unchlorinated cyclopropanes .

Functional Groups: Sulfonamide vs. Ester vs. Carboxylic Acid: Ciprofibrate’s carboxylic acid group enables salt formation for improved bioavailability, while the acetate in 4-(2,2-dichlorocyclopropyl)phenol acetate serves as a prodrug intermediate .

Research Findings and Trends

- Synthetic Advantages : Tertiary amines with dichlorocyclopropyl fragments show >60% yields in alkylation reactions, suggesting efficient routes to derivatives like this compound .

- Biological Activity : Dichlorocyclopropyl-containing compounds are prioritized for their metabolic stability and target affinity, as seen in Ciprofibrate’s success .

Biological Activity

(2,2-Dichlorocyclopropyl)methanesulfonamide is a sulfonamide compound characterized by its unique cyclopropane structure, which includes two chlorine substituents. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its interactions with various biological targets, including enzymes and receptors, as well as its potential therapeutic applications.

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 202.09 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition can lead to antibacterial effects. Furthermore, the dichlorocyclopropyl moiety may enhance binding affinity through steric effects and electronic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial properties for this compound.

- Anticancer Potential : Due to structural similarities with other anticancer agents, there is speculation about its ability to inhibit cancer cell growth through mechanisms that may involve interference with glycolytic pathways.

Comparative Analysis with Similar Compounds

A comparative table highlights the structural characteristics and biological activities of this compound and related compounds:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Cyclopropane ring with dichloro substitution | Potentially antimicrobial | Unique steric hindrance due to cyclopropane |

| (1,1-Dichloroethyl)methanesulfonamide | Ethylene group with chlorine | Antibacterial | Less sterically hindered |

| 1-(2-Chloroethyl)-3-methylsulfonamide | Ethylene and methyl substitution | Antimicrobial | Methyl group enhances lipophilicity |

| (3-Bromocyclopropyl)methanesulfonamide | Bromine instead of chlorine | Potentially anticancer | Bromine alters reactivity |

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound through various experimental approaches:

Q & A

Q. What synthetic methodologies are effective for synthesizing (2,2-Dichlorocyclopropyl)methanesulfonamide?

The compound can be synthesized via electrophilic substitution reactions involving sulfonamide precursors. For example, analogous sulfonamide derivatives are synthesized by reacting N,N-dichlorophenylmethanesulfonamide with halogenated alkenes under controlled conditions to form cyclopropane rings . Key steps include optimizing reaction temperature (e.g., 80–100°C) and using catalysts like Lewis acids to stabilize reactive intermediates. Purification typically involves column chromatography with silica gel and non-polar solvents.

Q. How should researchers characterize the structural integrity and purity of this compound?

Structural confirmation requires multi-modal analysis:

- NMR spectroscopy (¹H and ¹³C) to verify cyclopropane ring geometry and sulfonamide functional groups.

- Mass spectrometry for molecular weight validation (expected m/z ~245.10 based on analogous compounds) .

- X-ray crystallography (if crystalline) to resolve bond angles and stereochemistry, as demonstrated for related sulfonamides . Purity is assessed via HPLC with UV detection (λ = 210–230 nm) and elemental analysis (±0.3% tolerance).

Q. What storage conditions are critical for maintaining the stability of this compound?

The compound should be stored at 0–6°C in airtight, light-resistant containers to prevent thermal degradation or hydrolysis. Evidence from similar cyclopropane derivatives shows decomposition at temperatures >100°C, forming polymeric byproducts . Avoid aqueous environments unless stabilized with inert solvents like anhydrous DCM.

Advanced Research Questions

Q. How does the electronic strain of the cyclopropane ring influence the reactivity of this compound?

The ring’s angle strain increases electrophilicity at the sulfonamide group, facilitating nucleophilic attacks (e.g., by amines or alcohols). Computational studies (DFT) on analogous compounds reveal partial positive charge localization on the cyclopropane carbons, enhancing susceptibility to ring-opening reactions . Experimental validation involves kinetic studies under varying pH and solvent polarities.

Q. What challenges arise during hydrolysis of this compound, and how can they be addressed?

Hydrolysis under standard conditions (e.g., H₂O/Na₂CO₃ at 100–110°C) often fails, yielding unreactive starting material or polymeric residues due to steric hindrance and ring strain . Alternative approaches include:

- Using microwave-assisted synthesis to reduce reaction time and byproduct formation.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance aqueous solubility.

Q. What role does this compound play in pharmaceutical intermediate synthesis?

The compound is a potential precursor for hypolipidemic agents like Ciprofibrate , where the dichlorocyclopropyl group enhances metabolic stability. Key steps involve coupling the sulfonamide with phenoxypropanoic acid derivatives via Mitsunobu or Ullmann reactions, followed by ester hydrolysis . Reaction yields depend on protecting group strategies (e.g., acetyl vs. tert-butyl esters).

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the melting point of this compound derivatives?

Discrepancies arise from polymorphism or impurities. For example, one study reports a melting point of 82–85°C for a related sulfonamide , while others note broader ranges due to solvate formation. Researchers should cross-validate using differential scanning calorimetry (DSC) and ensure ≥98% purity via recrystallization from ethanol/water mixtures.

Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC or circular dichroism to resolve enantiomers, critical for pharmacological activity .

- Reaction Optimization : Employ DoE (Design of Experiments) to balance dichlorocyclopropane reactivity and sulfonamide stability.

- Safety Protocols : Follow GHS guidelines for chlorinated compounds—use fume hoods and PPE due to potential respiratory irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.